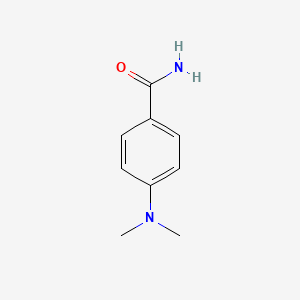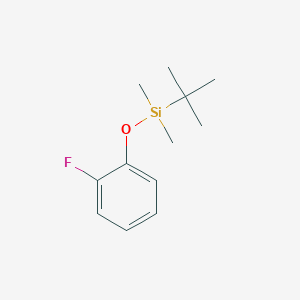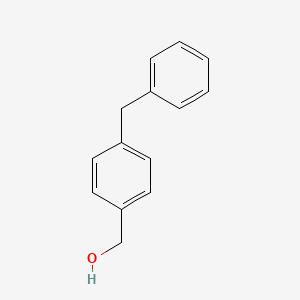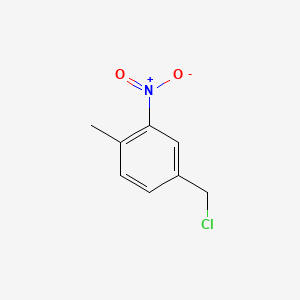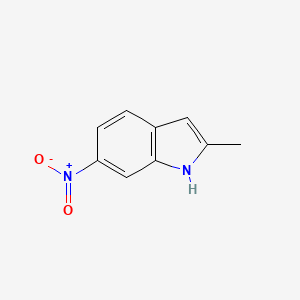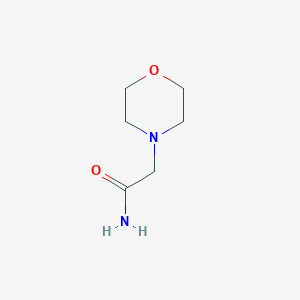
2-Morpholin-4-ylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Morpholin-4-ylacetamide derivatives involves several chemical methods, including condensation reactions, reductive cyclization, and Grignard reactions. For example, derivatives of 2-Morpholin-4-ylacetamide have been synthesized through reactions involving active methyl or methylene components, Claisen-Schmidt condensation, and one-pot multicomponent reactions (Özil, Cansu Parlak, & N. Baltaş, 2018). Additionally, efficient synthesis methods have been developed to produce key intermediates and derivatives with potential pharmaceutical applications (M. Kopach et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Morpholin-4-ylacetamide derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectral studies. X-ray diffraction studies have confirmed the structures of certain derivatives, providing insights into their molecular configurations and potential interaction mechanisms (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
2-Morpholin-4-ylacetamide and its derivatives participate in a variety of chemical reactions, including transamination, and have shown significant reactivity towards different chemical agents. These compounds have been used as precursors in the synthesis of complex molecules with pharmacological activities (D. Sahin et al., 2012).
Applications De Recherche Scientifique
1. Antinociceptive Effects
2-Morpholin-4-ylacetamide derivatives have demonstrated potential in treating inflammatory pain. For instance, a study discovered that the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide showed high affinity for σ1 receptors and significant selectivity over σ2 receptors. This compound reduced formalin-induced nociception, indicating its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
2. Antifungal Properties
2-Morpholin-4-ylacetamide derivatives have also been identified as broad-spectrum antifungal agents. Specifically, derivatives such as N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising antifungal activity against a variety of fungi, including molds and dermatophytes. This research opens up possibilities for developing new antifungal therapeutics (Bardiot et al., 2015).
3. Anti-inflammatory Activity
Compounds containing 2-morpholin-4-ylacetamide, such as N-[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]-2-morpholin-4-ylacetamide, have shown significant anti-inflammatory activity. These compounds could potentially lead to new treatments for inflammation-related conditions (Upmanyu et al., 2011).
4. Antimicrobial Activity
2-Morpholin-4-ylacetamide derivatives have been synthesized with considerable antimicrobial activity. A study demonstrated that derivatives like 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide showed high antibacterial activity against certain bacterial strains, suggesting their potential use in treating bacterial infections (Idhayadhulla et al., 2014).
5. Photodynamic Activity Against Cancer Cells
Research on liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines has shown significant photodynamic activity against oral cancer cells. The incorporation into liposomes as drug delivery vehicles highlights the potential of these derivatives in cancer therapy (Skupin-Mrugalska et al., 2018).
6. Role in Kinase Inhibition
Morpholine derivatives, including those containing 2-morpholin-4-ylacetamide, have been identified as potent kinase inhibitors. For example, the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, has led to the development of novel inhibitors of the PI3K-AKT-mTOR pathway, important for cancer research (Hobbs et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNWWSQZROEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349894 | |
| Record name | 2-morpholin-4-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylacetamide | |
CAS RN |
5625-98-9 | |
| Record name | 2-morpholin-4-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Morpholin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




